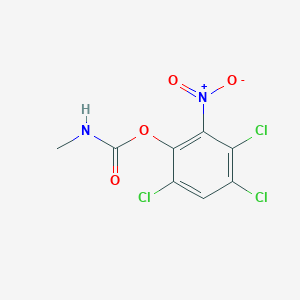
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate is a chemical compound with the molecular formula C8H5Cl3N2O4 and a molecular weight of 299.5 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Analyse Des Réactions Chimiques
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals, disinfectants, and preservatives
Mécanisme D'action
The mechanism of action of (3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenol: This compound shares a similar structure but lacks the nitro and methylcarbamate groups.
3,4,6-Trichloro-2-nitrophenol: Similar to this compound but without the methylcarbamate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
14572-50-0 |
|---|---|
Formule moléculaire |
C8H5Cl3N2O4 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14) |
Clé InChI |
ZQIUPCJOANRBAP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
14572-50-0 |
Synonymes |
Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















